Niraparib carboxylic acid metabolite M1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niraparib carboxylic acid metabolite M1 is a metabolite of niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used primarily in the treatment of ovarian, breast, pancreatic, and prostate cancers. The metabolite M1 is formed through the hydrolysis of niraparib and is further processed through glucuronidation to form M10 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Niraparib carboxylic acid metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the use of carboxylesterases, which catalyze the hydrolysis reaction. The reaction conditions typically involve an aqueous environment with a suitable buffer to maintain the pH .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors where carboxylesterases are employed to catalyze the hydrolysis of niraparib under controlled conditions. The product is then purified using standard chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Niraparib carboxylic acid metabolite M1 primarily undergoes hydrolysis and glucuronidation reactions. The hydrolysis reaction is catalyzed by carboxylesterases, while the glucuronidation reaction is mediated by uridine 5′-diphospho-glucuronosyltransferase .
Common Reagents and Conditions
Hydrolysis: Carboxylesterases, aqueous buffer
Glucuronidation: Uridine 5′-diphospho-glucuronosyltransferase, glucuronic acid donors
Major Products
Hydrolysis: this compound
Glucuronidation: Niraparib carboxylic acid metabolite M10
Aplicaciones Científicas De Investigación
Niraparib carboxylic acid metabolite M1 is primarily used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and excretion of niraparib. It is also used in studies investigating the efficacy and toxicity of niraparib in cancer treatment. The metabolite is crucial for understanding the drug’s behavior in the body and optimizing dosing regimens .
Mecanismo De Acción
Niraparib carboxylic acid metabolite M1, like its parent compound niraparib, inhibits the activity of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. These enzymes play a critical role in the repair of single-strand DNA breaks. By inhibiting these enzymes, niraparib and its metabolites induce cytotoxicity in cancer cells, particularly those deficient in homologous recombination repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Olaparib
- Rucaparib
- Talazoparib
Comparison
Niraparib carboxylic acid metabolite M1 is unique in its formation and subsequent glucuronidation to form M10. While other PARP inhibitors like olaparib, rucaparib, and talazoparib also undergo metabolic transformations, the specific pathways and metabolites differ. For instance, olaparib and rucaparib are extensively metabolized by cytochrome P450 enzymes, whereas niraparib primarily undergoes hydrolysis and glucuronidation .
Propiedades
Fórmula molecular |
C19H19N3O2 |
---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24) |
Clave InChI |
HDQHGRLURKGIFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.